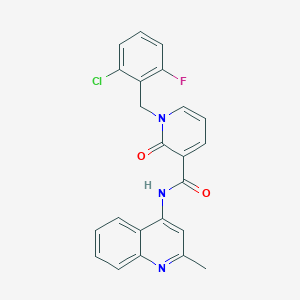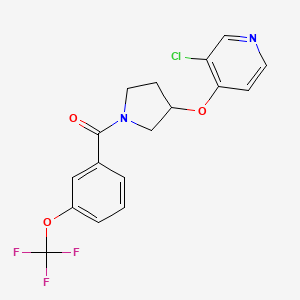
(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone is a synthetic molecule with significant chemical and biological properties This compound is characterized by the presence of a pyrrolidine ring linked to a pyridinyl moiety and a trifluoromethoxy-substituted phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone can be achieved through a multi-step organic reaction sequence. One common approach involves the following steps:
Formation of the Pyrrolidine Ring: : Starting from a suitable pyrrolidine precursor, the ring is constructed using cyclization reactions.
Attachment of the Chloropyridinyl Group: : This involves a nucleophilic substitution reaction where a chloropyridinyl derivative reacts with the pyrrolidine ring.
Introduction of the Trifluoromethoxy Group: : This step typically employs a Friedel-Crafts alkylation reaction to introduce the trifluoromethoxy-substituted phenyl group onto the existing molecular scaffold.
Industrial Production Methods
Industrial-scale production of this compound might employ continuous flow chemistry techniques to optimize yield and efficiency. This method offers improved reaction control and scalability, making it suitable for large-scale synthesis.
化学反应分析
Types of Reactions
The compound (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone can undergo several types of chemical reactions, including:
Oxidation: : It may be oxidized under certain conditions to yield various oxidation products.
Reduction: : Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: : Both nucleophilic and electrophilic substitution reactions are possible, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidizing Agents: : Such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reducing Agents: : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution Reagents: : Appropriate halides or other nucleophiles/electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions will vary based on the specific reaction pathways and conditions employed. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could lead to alcohols or amines.
科学研究应用
Chemistry
In the field of chemistry, this compound can be used as a building block for synthesizing more complex molecules, facilitating the study of structure-activity relationships.
Biology
Biologically, it may serve as a ligand or inhibitor in various biochemical assays, helping to elucidate enzyme mechanisms and protein-ligand interactions.
Medicine
Medically, this compound could be investigated for its potential therapeutic effects. It might exhibit pharmacological activity, making it a candidate for drug development.
Industry
Industrially, it can be used in the development of specialty chemicals, materials science, and agricultural chemicals, providing a versatile platform for innovation.
作用机制
The exact mechanism of action of (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone will depend on its specific biological target. Generally, it might interact with molecular targets such as enzymes, receptors, or other proteins. This interaction could alter the target's function, leading to downstream effects within biological pathways.
相似化合物的比较
Similar Compounds
Compounds such as (3-Chloropyridin-4-yl) and (3-(trifluoromethoxy)phenyl)methanone derivatives share structural similarities with the compound .
Uniqueness
What sets (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone apart is its unique combination of functional groups, which might confer distinct chemical reactivity and biological activity compared to its analogs. The inclusion of a pyrrolidine ring, chloropyridinyl moiety, and trifluoromethoxyphenyl group creates a compound with multifaceted applications.
That's a deep dive into your compound! Anything stand out to you?
属性
IUPAC Name |
[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-[3-(trifluoromethoxy)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClF3N2O3/c18-14-9-22-6-4-15(14)25-13-5-7-23(10-13)16(24)11-2-1-3-12(8-11)26-17(19,20)21/h1-4,6,8-9,13H,5,7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UASHWHOPYCSWQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)C3=CC(=CC=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClF3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(Benzo[d]thiazol-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2814718.png)
![2-Methyl-3-{[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2814719.png)
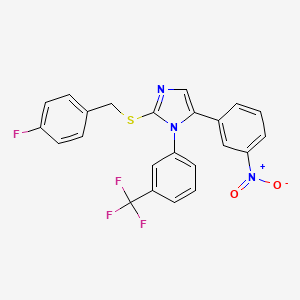
![N-[2-(6-formyl-7-methoxy-1,3-benzodioxol-5-yl)ethyl]-N-methylacetamide](/img/structure/B2814723.png)
![N-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2814725.png)
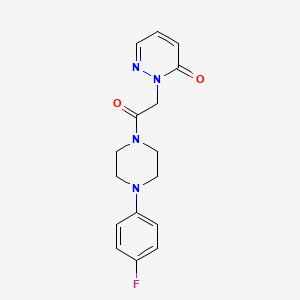
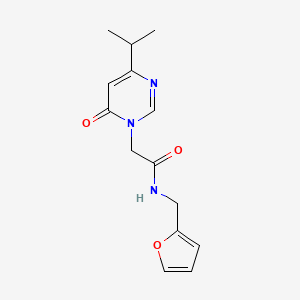

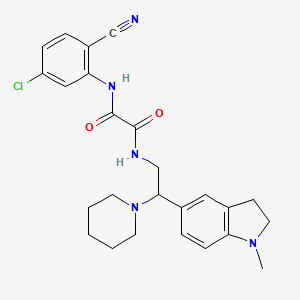
![[(3S,4S)-4-Aminooxolan-3-yl]-phenylmethanone;hydrochloride](/img/structure/B2814733.png)
![Tert-butyl N-[(5-amino-1-methyl-1,2,4-triazol-3-yl)methyl]carbamate](/img/structure/B2814734.png)
![2-(ethylthio)-5,6,7,8-tetrahydro-10H-pyrido[1,2-a][1,3]thiazolo[4,5-d]pyrimidin-10-one](/img/structure/B2814736.png)
![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2814738.png)
